N-(2,3-Difluoro-6-Hydroxyphenyl)-Acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7F2NO2 |
|---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
N-(2,3-difluoro-6-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H7F2NO2/c1-4(12)11-8-6(13)3-2-5(9)7(8)10/h2-3,13H,1H3,(H,11,12) |
InChI Key |
LVEATMSNJWXHOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1F)F)O |
Origin of Product |
United States |
Synthetic Methodologies for N 2,3 Difluoro 6 Hydroxyphenyl Acetamide
Strategies for Carbon-Nitrogen Bond Formation (N-Acylation Reactions)
Acyl Chloride-Mediated Approaches
The reaction of an amine with an acyl chloride is a robust and widely used method for amide synthesis due to the high reactivity of the acyl chloride. In the synthesis of N-(2,3-Difluoro-6-Hydroxyphenyl)-Acetamide, the precursor 2-Amino-3,4-difluorophenol is treated with acetyl chloride or a related derivative like chloroacetyl chloride. nih.govgoogle.comnih.gov This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it unreactive.
A common procedure involves dissolving 2-Amino-3,4-difluorophenol in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and an aqueous saturated sodium bicarbonate solution. google.com The reaction is often cooled in an ice bath to manage its exothermic nature before the dropwise addition of acetyl chloride. google.comnih.gov The choice of base and solvent can vary, with alternatives including triethylamine (Et3N) or potassium carbonate in solvents like dichloromethane (DCM) or acetic acid. nih.govneliti.com
| Parameter | Conditions | Purpose / Rationale | Reference |
| Acylating Agent | Acetyl chloride, Chloroacetyl chloride | Highly reactive electrophile for efficient acylation of the amine. | nih.govgoogle.com |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetic Acid | Dissolves reactants and facilitates the reaction. | nih.govgoogle.comnih.gov |
| Base | Sodium bicarbonate, Triethylamine (Et3N), Potassium Carbonate (K2CO3) | Neutralizes HCl byproduct, preventing protonation of the amine starting material. | google.comnih.govneliti.com |
| Temperature | 0°C to Room Temperature | Controls the exothermic reaction to minimize side product formation. | nih.govgoogle.com |
Carbodiimide Condensation Techniques
Carbodiimide-mediated coupling represents an alternative strategy for forming the amide bond directly from a carboxylic acid (acetic acid) and an amine (2-Amino-3,4-difluorophenol). Reagents such as N,N′-Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are commonly employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. peptide.combachem.com
The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the desired amide and a urea (B33335) byproduct (e.g., dicyclohexylurea for DCC). peptide.com In solution-phase synthesis, the dicyclohexylurea byproduct is advantageous as it is largely insoluble in most organic solvents and precipitates out of the reaction mixture, simplifying its removal. peptide.com To enhance reaction efficiency and minimize potential side reactions, additives like 1-hydroxybenzotriazole (HOBt) are often included. bachem.comgrowingscience.com
| Reagent | Full Name | Byproduct | Key Characteristics |
| DCC | N,N′-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble byproduct precipitates from most organic solvents, facilitating removal. peptide.com |
| DIC | N,N′-Diisopropylcarbodiimide | Diisopropylurea (DIU) | Urea byproduct is more soluble, making it suitable for solid-phase synthesis. peptide.com |
| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Water-soluble urea | Reagent and byproduct are water-soluble, allowing for removal by aqueous extraction. peptide.com |
Multi-Step Synthesis and Intermediate Derivatization
The direct precursor for the final N-acylation step, 2-Amino-3,4-difluorophenol, is not always commercially available and often requires a multi-step synthesis. google.com A documented synthetic route begins with 2-bromo-4,5-difluorophenol. google.com
The synthesis proceeds through the following key steps:
Nitration: The starting material, 2-bromo-4,5-difluorophenol, undergoes electrophilic aromatic substitution to introduce a nitro group onto the ring, yielding 6-Bromo-3,4-difluoro-2-nitrophenol. google.com
Reduction: The nitro group of the intermediate is then reduced to an amino group to form the target intermediate, 2-Amino-3,4-difluorophenol. google.com This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or reaction with metals like iron or tin(II) chloride in an acidic medium. chemicalbook.com
This multi-step approach allows for the construction of the specifically substituted aminophenol required for the final amide bond formation. syrris.jp
Reaction Condition Optimization and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, solvent, stoichiometry of reagents, and the choice of catalyst or base.
For acyl chloride-mediated reactions, controlling the temperature is critical. Running the reaction at low temperatures (e.g., 0°C) helps to control the exothermicity and prevent the formation of undesired side products. google.com The selection of an appropriate base and solvent system is also vital for ensuring the reaction proceeds to completion.
In carbodiimide couplings, the use of additives like HOBt can significantly improve yields by forming an active ester intermediate that is more reactive towards the amine and less prone to side reactions. peptide.com Modern approaches to reaction optimization may also involve high-throughput experimentation (HTE) and machine learning algorithms to rapidly screen a wide array of conditions and identify the optimal parameters for yield enhancement. chemrxiv.org
| Parameter | Influence on Reaction | Optimization Strategy |
| Temperature | Affects reaction rate and selectivity. Lower temperatures can reduce side products. | Cool reaction vessel (e.g., ice bath) during addition of reactive reagents. google.com |
| Solvent | Influences solubility of reactants and can affect reaction pathways. | Screen various solvents (e.g., THF, DCM, DMF) to find the one that gives the best yield and purity. growingscience.com |
| Base/Catalyst | Choice of base impacts neutralization efficiency; catalysts/additives can accelerate the desired reaction. | For acylations, select a non-nucleophilic base. For couplings, additives like HOBt can be beneficial. peptide.com |
| Reagent Ratio | Stoichiometry affects conversion and can lead to impurities if not controlled. | Use a slight excess of the acylating agent to drive the reaction to completion. nih.gov |
Isolation and Purification Protocols for the Compound
Following the completion of the synthesis, a systematic protocol is required to isolate the crude this compound and purify it to the desired specification.
The typical workflow includes the following steps:
Reaction Quench: The reaction is first stopped, or "quenched," often by the addition of water or a saturated aqueous solution of sodium bicarbonate. dtu.dk
Extraction: The aqueous mixture is then extracted with a water-immiscible organic solvent, such as ethyl acetate. The target compound preferentially dissolves in the organic layer, separating it from inorganic salts and water-soluble impurities. neliti.com
Washing and Drying: The organic layer is washed sequentially with water and brine (saturated NaCl solution) to remove any remaining water-soluble impurities. It is then dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water. dtu.dk
Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product. nih.gov
Purification: The final purification of the crude solid is typically achieved by one of two methods:
Recrystallization: This technique involves dissolving the crude product in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol or ethyl acetate/hexane) and allowing it to cool slowly. nih.gov As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution.
Column Chromatography: For more challenging separations, silica gel column chromatography is employed. The crude material is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity (e.g., a mixture of ethyl acetate and hexane), separating the desired compound from byproducts based on their differential adsorption to the silica. nih.gov
The purity of the final product can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Spectroscopic and Crystallographic Characterization of N 2,3 Difluoro 6 Hydroxyphenyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry would be employed to determine the molecular weight of the compound and to gain insight into its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to the molecular formula C₈H₇F₂NO₂ (Molecular Weight: 187.15 g/mol ).
Single Crystal X-ray Diffraction Studies for Solid-State Structure
Should a suitable single crystal of N-(2,3-Difluoro-6-Hydroxyphenyl)-Acetamide be grown, X-ray diffraction analysis would provide definitive proof of its three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule. It would also reveal the packing arrangement of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state properties of the compound.
Computational and Quantum Chemical Investigations of N 2,3 Difluoro 6 Hydroxyphenyl Acetamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. ymerdigital.comnih.gov Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. ymerdigital.com Such studies yield valuable information about the molecule's geometry, stability, and reactivity.
Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For N-(2,3-Difluoro-6-Hydroxyphenyl)-Acetamide, this process would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.
The analysis would reveal critical structural parameters. The planarity of the phenyl ring and the amide group would be of particular interest, as rotation around the C-N bond can lead to different conformers. nih.gov Intramolecular hydrogen bonds, for instance between the hydroxyl group (-OH) and the amide oxygen or a fluorine atom, could significantly influence the most stable conformation. nih.gov A potential energy surface scan, performed by systematically changing key dihedral angles, would identify the global minimum energy conformer and the energy barriers between different stable or metastable conformations.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is illustrative. Actual values would be obtained from DFT calculations.)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-C (ring) | Value | ||
| C-N | Value | ||
| N-H | Value | ||
| C=O | Value | ||
| O-H | Value | ||
| C-F | Value | ||
| C-N-C | Value | ||
| O=C-N | Value | ||
| C-C-O | Value | ||
| O=C-N-H |
Following geometry optimization, a vibrational frequency analysis is performed. This calculation determines the normal modes of vibration for the molecule at its equilibrium geometry. The primary outputs are the vibrational frequencies and their corresponding intensities, which can be used to simulate the infrared (IR) and Raman spectra of the molecule.
For this compound, this analysis would predict the frequencies for characteristic functional group vibrations, such as the O-H stretch of the hydroxyl group, the N-H stretch and C=O stretch of the amide group, and the C-F stretches. nih.gov Comparing the simulated spectra with experimentally obtained spectra is a crucial method for validating the accuracy of the computational model and confirming the structure of the synthesized compound. ymerdigital.com
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govsemanticscholar.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Analysis of the spatial distribution of these orbitals would show which parts of the this compound molecule are most involved in electron donation (HOMO) and acceptance (LUMO), providing insight into its reactive behavior. researchgate.net
Table 2: Key Quantum Chemical Descriptors from FMO Analysis (Note: This table is illustrative. Actual values would be obtained from DFT calculations.)
| Parameter | Description | Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Value |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Value |
| Energy Gap (ΔE) | ELUMO - EHOMO | Value |
| Ionization Potential (I) | ≈ -EHOMO | Value |
| Electron Affinity (A) | ≈ -ELUMO | Value |
| Hardness (η) | ≈ (I - A) / 2 | Value |
To further pinpoint reactive sites, local reactivity descriptors are calculated. The Fukui function is a key indicator derived from DFT that identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. ymerdigital.comresearchgate.net
The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. ymerdigital.com It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and fluorine atoms and positive potential near the hydroxyl and amide hydrogens. researchgate.net
Hirshfeld Surface Analysis and Intermolecular Interaction Mapping (e.g., Hydrogen Bonding Networks)
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.gov The analysis partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule within the crystal) dominates over the sum of all other pro-molecules.
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This table is illustrative. Actual values would be obtained from crystallographic and Hirshfeld analysis.)
| Contact Type | Contribution (%) |
|---|---|
| H···H | Value |
| O···H / H···O | Value |
| F···H / H···F | Value |
| C···H / H···C | Value |
| N···H / H···N | Value |
Electrophilicity-Based Charge Transfer (ECT) and Charge Transfer (ΔN) Analyses
The interaction of a molecule with other chemical species often involves charge transfer. The electrophilicity index (ω), a global reactivity descriptor, measures the stabilization in energy when the system acquires additional electronic charge from the environment. semanticscholar.org
Electrophilicity-Based Charge Transfer (ECT) and the amount of charge transfer (ΔN) are concepts used to predict the extent of electron flow between a molecule of interest and another species, such as a biological receptor or another reactant. acs.orgacs.org These calculations can predict whether this compound would act as an electron acceptor or donor in a given interaction. The calculations involve the chemical potentials and hardness of the interacting molecules. acs.org A positive value of ΔN indicates that charge flows from the interacting species to the molecule, while a negative value indicates the reverse. This analysis is particularly useful for predicting reactivity and potential mechanisms of action in a biological context. acs.org
Non-Linear Optical (NLO) Properties
The investigation into the non-linear optical (NLO) properties of this compound is crucial for evaluating its potential in photonic and optoelectronic applications. NLO materials, particularly organic molecules, are of significant interest due to their large optical nonlinearities and the tunability of their molecular structure. The key parameters determining a molecule's NLO response are the molecular dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These properties arise from the response of the molecule's electron cloud to an applied external electric field.
Computational quantum chemistry, specifically DFT, serves as a powerful tool for predicting these properties. For organic molecules, a high degree of π-electron delocalization, often found in systems with electron-donating and electron-accepting groups connected by a conjugated bridge, typically leads to enhanced NLO responses. In this compound, the interplay between the hydroxyl (-OH) and acetamide (B32628) (-NHCOCH₃) groups on the fluorinated benzene (B151609) ring dictates the intramolecular charge transfer (ICT) characteristics that are fundamental to its NLO activity.
Calculations performed using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide quantitative values for the dipole moment and hyperpolarizability tensors. The total static dipole moment (μ), the mean polarizability (α), and the total first hyperpolarizability (β₀) are calculated from the output of these computations. A large β₀ value is a primary indicator of a significant second-order NLO response. For comparative purposes, these calculated values are often benchmarked against those of well-known NLO materials like urea (B33335). Organic compounds with computed hyperpolarizability values several times that of urea are considered promising candidates for NLO applications. ekb.eg The presence of fluorine atoms can further influence the electronic properties and stability of the molecule, potentially enhancing its NLO characteristics.
Table 1: Calculated Non-Linear Optical Properties of this compound (Note: The following data is hypothetical and for illustrative purposes, as specific experimental or computational studies on this exact molecule were not found in the public domain. The values would typically be derived from DFT calculations.)
| Parameter | Calculated Value | Units |
|---|---|---|
| Dipole Moment (μ) | 4.5 | Debye |
| Mean Polarizability (α) | 25.8 | x 10⁻²⁴ esu |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation and De-excitation Dynamics
Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art method for investigating the electronic excited states of molecules. scirp.orgnih.gov It allows for the calculation of electronic absorption spectra, providing insights into the energies and nature of electronic transitions. For this compound, TD-DFT calculations can predict the vertical excitation energies, corresponding oscillator strengths (f), and the molecular orbitals (MOs) involved in the most significant electronic transitions.
These calculations are typically performed on the optimized ground-state geometry of the molecule. The results help in assigning the absorption bands observed in experimental UV-Vis spectra. The primary transitions often involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The nature of these orbitals reveals the character of the excitation, such as a π→π* or n→π* transition, and the extent of intramolecular charge transfer (ICT) upon excitation. nih.gov
For instance, an analysis might show that the lowest energy transition corresponds to a HOMO→LUMO excitation, where the electron density moves from the hydroxyphenyl moiety (acting as a donor) to the acetamide group (acting as an acceptor). The solvent environment can significantly influence these transitions, a phenomenon that can be modeled using methods like the Polarizable Continuum Model (PCM) within the TD-DFT framework. nih.gov Understanding these electronic dynamics is critical for applications in areas such as organic light-emitting diodes (OLEDs) and molecular sensors.
Table 2: Calculated Electronic Excitation Properties of this compound via TD-DFT (Note: The following data is hypothetical and for illustrative purposes, as specific experimental or computational studies on this exact molecule were not found in the public domain. The values would typically be derived from TD-DFT calculations.)
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |
|---|---|---|---|---|
| 4.15 | 298 | 0.21 | HOMO → LUMO (95%) | π→π*, ICT |
| 4.88 | 254 | 0.15 | HOMO-1 → LUMO (88%) | π→π* |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular bonding, charge distribution, and conjugative interactions within a molecule. researchgate.netresearchgate.net It provides a localized, "chemist's-eye" view of the molecular wavefunction, translating complex quantum mechanical data into familiar concepts like lone pairs, bonds, and antibonds.
For this compound, NBO analysis quantifies the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy E(2) associated with each donor-acceptor interaction. researchgate.net
π-conjugation: Delocalization from the π orbitals of the benzene ring to the π* orbitals of the carbonyl group (C=O).
Hyperconjugation: Interactions involving the lone pairs of the oxygen and nitrogen atoms with adjacent antibonding orbitals. For example, the delocalization of a lone pair on the hydroxyl oxygen (n_O) into the π* orbitals of the aromatic ring, or the lone pair on the nitrogen (n_N) into the π* orbital of the adjacent carbonyl group. These interactions are crucial for understanding the electronic communication between the substituent groups.
Intramolecular Hydrogen Bonding: NBO analysis can also provide evidence for weak intramolecular hydrogen bonds, for instance, between the hydroxyl hydrogen and the carbonyl oxygen, by identifying specific donor-acceptor interactions.
This detailed analysis of orbital interactions helps to rationalize the molecule's geometric structure, reactivity, and the electronic properties determined from other computational methods like NLO and TD-DFT.
Table 3: Selected NBO Second-Order Perturbation Energies E(2) for this compound (Note: The following data is hypothetical and for illustrative purposes, as specific experimental or computational studies on this exact molecule were not found in the public domain. The values would typically be derived from NBO calculations.)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π (C1-C6) | π* (C=O) | 22.5 | π-conjugation |
| LP (O_hydroxyl) | π* (C2-C3) | 18.3 | Hyperconjugation (Resonance) |
| LP (N) | π* (C=O) | 45.8 | Hyperconjugation (Amide Resonance) |
Molecular Interactions and Molecular Docking Studies of N 2,3 Difluoro 6 Hydroxyphenyl Acetamide
Ligand-Protein Interaction Profiling and Target Binding
Prediction of Binding Modes and Affinities with Biological Macromolecules
Information regarding the specific binding modes and affinities of N-(2,3-Difluoro-6-Hydroxyphenyl)-Acetamide with biological macromolecules is not available in the current scientific literature. Such studies would typically involve computational simulations to predict how the compound fits into the active site of a protein and the strength of this interaction, often expressed as a binding affinity score.
In Silico Identification of Putative Enzyme or Receptor Targets
There are no specific in silico studies that have identified and published the putative enzyme or receptor targets for this compound. While its connection to PTPase inhibitors suggests a potential target class, dedicated virtual screening or reverse docking studies to confirm this and identify other potential targets have not been documented.
Interactions with Nucleic Acids (e.g., DNA Bases)
Currently, there is no published research detailing the interactions between this compound and nucleic acids such as DNA or RNA. Investigating such interactions is crucial, as they can indicate potential mechanisms of action or off-target effects.
Binding Energy Calculations and Stability of Ligand-Target Complexes
Without identified biological targets and corresponding docking studies, there are no available binding energy calculations or analyses of the stability of ligand-target complexes for this compound. These calculations are fundamental to understanding the thermodynamics and durability of the interaction between a compound and its biological partner.
Structure Activity Relationship Sar Elucidation of N 2,3 Difluoro 6 Hydroxyphenyl Acetamide and Analogues
Impact of the Fluorine Substitution Pattern on Molecular Activity
The introduction of fluorine into a drug candidate's structure is a widely used strategy in medicinal chemistry to modulate its physicochemical and physiological characteristics. The specific characteristics of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target.
In the context of N-phenylacetamides, fluorine substitution can enhance metabolic resistance by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Research on related structures, such as [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone, demonstrates the strategic placement of difluoro substituents to enhance biological activity, in this case, aldose reductase inhibition. nih.gov The 2,3-difluoro pattern on the phenyl ring of the title compound introduces a strong electron-withdrawing effect, which can influence the acidity of the phenolic hydroxyl group and the electron density of the entire aromatic system. This, in turn, can affect how the molecule interacts with protein binding pockets. Studies on fluorinated N-arylacetamides have shown that the position and number of fluorine atoms are critical for activity. For instance, in a series of fluorinated cannabinoids, substitution of a hydroxyl group with fluorine was found to have a significant, and often detrimental, effect on receptor binding, underscoring the nuanced role of this halogen.
Table 1: Illustrative Impact of Phenyl Ring Substitutions on Biological Activity in Related N-Aryl Amide Series Note: This table is a composite illustration based on general SAR principles and data from related compound classes, as direct comparative data for the title compound is not available.
| Compound Analogue | Substitution Pattern | Observed/Anticipated Effect | Rationale |
|---|---|---|---|
| N-(6-Hydroxyphenyl)-Acetamide | No Fluorine | Baseline Activity | Reference compound for comparison. |
| N-(3-Fluoro-6-Hydroxyphenyl)-Acetamide | Mono-Fluoro | Increased Lipophilicity & Metabolic Stability | Fluorine can block a potential site of metabolism. |
| N-(2,3-Difluoro-6-Hydroxyphenyl)-Acetamide | Di-Fluoro | Enhanced Potency/Altered Selectivity | Strong inductive effect alters electronic properties and binding interactions. |
| N-(4-Fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide | Para-Fluoro | Altered crystal packing and intermolecular contacts. iucr.org | Fluorine participates in specific hydrogen bonds and other non-covalent interactions. iucr.org |
Role of the Hydroxyl Group Position and its Influence on Reactivity
The position of the hydroxyl (-OH) group on the phenyl ring is critical in defining the molecule's chemical reactivity and biological function. In this compound, the hydroxyl group is in the ortho position (C6) relative to the acetamide (B32628) group. This arrangement is significantly different from its well-known isomer, N-(4-hydroxyphenyl)acetamide (paracetamol), where the hydroxyl group is in the para position. openaccessjournals.com
An ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the nitrogen or oxygen atom of the adjacent acetamide side chain. This interaction can lock the side chain into a more planar conformation relative to the ring, which can be crucial for fitting into a specific receptor binding site. Furthermore, the proximity of the hydroxyl and amide groups allows the molecule to act as a potential bidentate ligand, chelating metal ions that may be present in the active site of an enzyme. openaccessjournals.com
In contrast, a para-hydroxyl group cannot form intramolecular hydrogen bonds with the acetamide group but is more available for intermolecular hydrogen bonding with the biological target. Studies on N-(2-hydroxyphenyl) acetamide (NA-2), an analogue lacking the fluorine atoms, have shown it possesses significant anti-inflammatory, antioxidant, and analgesic activities, demonstrating the biological potential of this ortho-hydroxy-acetamido pharmacophore. nih.govreadersinsight.net The reactivity of the hydroxyl group itself, particularly its susceptibility to oxidation or conjugation (e.g., glucuronidation), is also influenced by its position and the presence of adjacent electron-withdrawing fluorine atoms.
Effects of Modifications to the Acetamide Moiety
The acetamide group (-NHCOCH₃) is a key structural feature, providing a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Modifications to this moiety can profoundly impact a compound's activity by altering its size, electronics, and hydrogen-bonding capacity.
Replacing the acetyl group (COCH₃) with larger or more complex substituents can probe the steric limits of a target's binding pocket. For example, replacing it with a bulkier benzoyl group or a flexible phenylacetamide group can lead to different binding orientations and affinities. nih.gov In some studies, the entire acetamide group is replaced with a bioisostere, such as a sulfonamide. In the development of novel analgesics from N-(4-hydroxyphenyl) acetamide, the core structure was modified to 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide. nih.gov This change resulted in analogues with increased stability and altered metabolic profiles, leading to non-hepatotoxic compounds that retained analgesic properties. nih.gov
Furthermore, modifying the N-phenyl portion itself, for example by N-alkylation (e.g., N-isopropyl), introduces steric hindrance that twists the acetamide group out of the plane of the phenyl ring, which can dramatically alter activity. iucr.org The synthesis of cysteine-N-arylacetamide derivatives has shown that creating hybrid molecules by linking pharmacophores to the acetamide nitrogen can result in potent enzyme inhibitors. nih.gov
Table 2: Examples of Acetamide Moiety Modifications and Their Consequences
| Modification Type | Example Analogue | Resulting Change | Reference |
|---|---|---|---|
| Replacement of Acetyl Group | 2-(Benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide | Increased stability, altered metabolism, retained analgesia. | nih.gov |
| Substitution on Acetamide Nitrogen | N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide | Increased steric bulk, altered dihedral angle between ring and amide group. | iucr.org |
| Chain Elongation/Hybridization | Isatin-based sulphonamides with a hydrazinyl-2-oxoethylamino spacer | Investigates the effect of structural elongation on enzyme inhibitory activity. | nih.gov |
| Trifluoroacetylation | 2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide | Significantly alters the electronic character of the acetyl group. | sigmaaldrich.com |
Positional Isomer Effects on Compound Properties
Positional isomerism, where functional groups are located at different positions on the aromatic ring, plays a crucial role in determining a molecule's properties. The specific arrangement of the two fluorine atoms and one hydroxyl group around the phenylacetamide core in this compound is critical. Changing the positions of these substituents would result in isomers with potentially different biological activities.
For instance, shifting the fluorine atoms to the 3- and 5-positions to create N-(3,5-Difluoro-6-Hydroxyphenyl)-Acetamide would result in a different dipole moment and electronic distribution across the ring. A study on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone and its analogues investigated how the relative positions of the substituents affected aldose reductase inhibitory activity, finding that specific arrangements were key for potency and selectivity. nih.gov
The differentiation of positional isomers is a significant challenge in analytical chemistry, as isomers often have identical mass spectra and similar chromatographic behavior. researchgate.net However, these subtle structural differences can lead to large changes in biological effect. For example, the anti-inflammatory activity of nitrated N-(2-hydroxyphenyl)acetamide derivatives varies between N-(2-hydroxy-5-nitrophenyl) acetamide and N-(2-hydroxy-3-nitrophenyl)acetamide. mdpi.com Similarly, studies on psychoactive substances show that positional isomers (e.g., 2-, 3-, and 4-methylmethcathinone) can have vastly different pharmacological and toxicological profiles, and even different legal classifications. nih.gov This highlights the necessity of precise positional control during synthesis to achieve the desired biological outcome.
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com This method is invaluable for predicting the activity of novel molecules, optimizing lead compounds, and understanding the mechanistic basis of drug action.
For a series of analogues of this compound, a QSAR model would be developed by first calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, including:
Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies (related to reactivity).
Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft or Verloop parameters).
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which measures lipophilicity.
Topological Descriptors: Indices that describe molecular size, shape, and branching.
Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build an equation that links a combination of these descriptors to the observed biological activity (e.g., IC₅₀ or ED₅₀). youtube.comnih.gov More advanced methods, including machine learning algorithms like Random Forest or Artificial Neural Networks, can also be employed to handle complex, non-linear relationships. nih.govmdpi.com
Table 3: Common Descriptors Used in QSAR Models for N-Arylacetamide Analogues
| Descriptor Class | Specific Descriptor Example | Property Measured |
|---|---|---|
| Electronic | Hammett constant (σ), Dipole Moment | Electron-donating/withdrawing ability of substituents, charge distribution. |
| Hydrophobic | LogP, Molar Refractivity (MR) | Lipophilicity and ability to cross cell membranes, molecular polarizability. |
| Steric | Taft Steric Parameter (Es), Molar Volume | Bulk and size of substituents. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching, size, and overall shape. |
| Quantum Chemical | HOMO/LUMO Energies, Partial Atomic Charges | Chemical reactivity, electrostatic interaction potential. usp.org |
In Vitro Biological Activities of N 2,3 Difluoro 6 Hydroxyphenyl Acetamide
Cell-Based Assays for Specific Molecular Mechanisms
Further research and publication in peer-reviewed scientific journals are required to elucidate the potential in vitro biological activities of N-(2,3-Difluoro-6-Hydroxyphenyl)-Acetamide.
In Vitro Metabolic Studies of N 2,3 Difluoro 6 Hydroxyphenyl Acetamide
Metabolic Stability Profiling in Subcellular Fractions (e.g., Liver Microsomes, S9 Fractions)
The metabolic stability of a new chemical entity is a key determinant of its in vivo half-life and oral bioavailability. Hepatic subcellular fractions, such as liver microsomes and S9 fractions, are widely used in vitro tools to predict hepatic clearance. nuvisan.com These fractions contain a host of drug-metabolizing enzymes. bioivt.com
Liver microsomes are vesicles formed from the endoplasmic reticulum and are rich in phase I enzymes, most notably the cytochrome P450 (CYP) superfamily, as well as some phase II enzymes like UDP-glucuronosyltransferases (UGTs). bioivt.comnih.gov The S9 fraction is the supernatant from a 9000g centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes, offering a broader view of metabolic pathways, including both phase I and phase II reactions. nih.gov
To assess the metabolic stability of N-(2,3-Difluoro-6-Hydroxyphenyl)-Acetamide, the compound would be incubated with liver microsomes or S9 fractions from various species (e.g., human, rat, mouse, dog) in the presence of necessary cofactors. For microsomal incubations focusing on phase I metabolism, NADPH is the essential cofactor for CYP enzymes. nih.gov For S9 fractions, a combination of cofactors such as NADPH, UDPGA (for glucuronidation), and PAPS (for sulfation) would be used to assess both phase I and phase II metabolism.
The concentration of the parent compound, this compound, would be monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The rate of disappearance of the compound allows for the calculation of key pharmacokinetic parameters, including the in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.com
Illustrative Data Table: Metabolic Stability of this compound
Disclaimer: The following table presents hypothetical data for illustrative purposes only, as specific experimental results for this compound are not publicly available. The values are representative of what might be observed in a typical metabolic stability assay.
| Species | Test System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Human | Liver Microsomes | 45 | 30.8 |
| Rat | Liver Microsomes | 25 | 55.4 |
| Mouse | Liver Microsomes | 15 | 92.4 |
| Dog | Liver Microsomes | 60 | 23.1 |
| Human | S9 Fraction | 30 | 46.2 |
| Rat | S9 Fraction | 18 | 77.0 |
Identification and Characterization of In Vitro Metabolites
Identifying the metabolic pathways of this compound is crucial for understanding its clearance mechanisms and identifying potentially active or reactive metabolites. Following incubation with liver microsomes or S9 fractions, the reaction mixture would be analyzed by high-resolution mass spectrometry (HRMS) to detect and structurally elucidate the metabolites formed.
Based on its chemical structure, this compound possesses several potential sites for metabolic transformation:
The aromatic ring: The phenyl ring can undergo oxidation (hydroxylation), although the presence of two electron-withdrawing fluorine atoms may influence the regioselectivity of this reaction.
The hydroxyl group: The phenolic hydroxyl group is a prime site for phase II conjugation reactions, such as glucuronidation (catalyzed by UGTs) and sulfation (catalyzed by sulfotransferases, SULTs). These are common metabolic pathways for phenolic compounds.
The acetamide (B32628) group: The amide bond can be susceptible to hydrolysis, leading to the formation of 2,3-difluoro-6-aminophenol and acetic acid.
The fluorinated nature of the compound is of particular interest. While the carbon-fluorine bond is generally strong and can be used to block metabolically labile positions, metabolism of fluorinated compounds can sometimes lead to the formation of reactive intermediates. nih.govnih.gov
Illustrative Data Table: Potential In Vitro Metabolites of this compound
Disclaimer: The following table lists hypothetical metabolites of this compound based on common metabolic pathways for structurally related compounds. This is for illustrative purposes only, as specific metabolite identification studies have not been publicly reported.
| Potential Metabolite | Proposed Biotransformation | Expected Mass Shift (Da) | Primary Enzymes Involved |
|---|---|---|---|
| This compound-O-glucuronide | Glucuronidation of the phenolic hydroxyl group | +176 | UGTs |
| This compound-O-sulfate | Sulfation of the phenolic hydroxyl group | +80 | SULTs |
| N-(2,3-Difluoro-x,y-dihydroxy-phenyl)-acetamide | Oxidation (hydroxylation) of the aromatic ring | +16 | CYP450 |
| 2,3-Difluoro-6-aminophenol | Hydrolysis of the amide bond | -42 | Amidases |
Based on a comprehensive search of available scientific literature, there is currently no specific information on the coordination chemistry of the compound This compound .
Consequently, it is not possible to provide an article detailing the coordination chemistry, including complexation with transition metal ions, ligand binding sites, stoichiometric ratios, and spectroscopic characterization of metal-compound complexes specifically for this compound as the information does not appear to be present in the public scientific domain.
Therefore, the requested article with the specified outline and content cannot be generated. There is no data available to populate the sections on:
Coordination Chemistry of N 2,3 Difluoro 6 Hydroxyphenyl Acetamide Derivatives
Spectroscopic Characterization of Formed Metal-Compound Complexes
Should research on the coordination chemistry of N-(2,3-Difluoro-6-Hydroxyphenyl)-Acetamide be published in the future, this topic could be revisited.
Q & A
Q. What are the established synthetic routes for N-(2,3-Difluoro-6-Hydroxyphenyl)-Acetamide, and what analytical methods validate its purity?
- Methodological Answer :
- Synthetic Routes :
- Acylation of Aminophenols : React 2,3-difluoro-6-hydroxyaniline with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) under anhydrous conditions. Optimize stoichiometry to minimize byproducts like diacetylated derivatives .
- Multi-Step Functionalization : Adapt strategies from structurally related acetamides, such as coupling halogenated intermediates with activated acetyl groups (e.g., using chloroacetamide in multi-step protocols) .
- Validation :
- Spectroscopic Characterization : Confirm structure via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 6.5–7.5 ppm, acetamide carbonyl at ~δ 170 ppm) and FT-IR (amide C=O stretch at ~1650–1680 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?
Q. What are the key solubility and partitioning properties of this compound, and how do they influence experimental design?
- Methodological Answer :
- Solubility Profiling :
- Test in polar (water, DMSO) and non-polar (hexane) solvents. Expect moderate solubility in DMSO due to the hydroxyl and acetamide groups.
- Use shake-flask method with UV-Vis quantification at λmax ~260 nm .
- LogP Determination :
- Employ reverse-phase HPLC with a calibrated octanol-water partitioning system to estimate hydrophobicity (predicted LogP ~1.5–2.5) .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing competing side reactions?
- Methodological Answer :
- Reaction Optimization :
- Temperature Control : Maintain 0–5°C during acylation to reduce over-acetylation .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or DMAP to enhance regioselectivity for the hydroxyl group .
- Byproduct Analysis :
- Use LC-MS to identify side products (e.g., diacetylated derivatives) and adjust reagent ratios accordingly .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer :
- Advanced NMR Techniques :
- Employ 2D NMR (COSY, HSQC) to assign overlapping aromatic proton signals caused by fluorine substituents. Fluorine’s electronegativity deshields adjacent protons, causing distinct splitting (e.g., JHF coupling ~15–20 Hz) .
- Comparative Analysis :
- Compare with data from analogues like N-(2,3-difluoro-4-hydroxyphenyl)-acetamide () to isolate substituent effects .
Q. What computational strategies are suitable for predicting the biological activity or binding affinity of this compound?
- Methodological Answer :
- Molecular Docking :
- Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2) based on fluorine’s electron-withdrawing effects and the hydroxyl group’s hydrogen-bonding potential .
- QSAR Modeling :
- Train models using datasets from structurally related acetamides (e.g., pesticidal or anti-inflammatory derivatives) to predict activity profiles .
Q. How can researchers design assays to evaluate the compound’s potential enzyme inhibition or receptor modulation?
- Methodological Answer :
- Enzyme Inhibition Assays :
- Use fluorometric assays (e.g., for kinases) with ATP-analogue probes. Monitor inhibition via fluorescence quenching at λex/λem = 340/450 nm .
- Receptor Binding Studies :
- Conduct radioligand displacement assays (e.g., using ³H-labeled ligands for GPCRs) to measure Ki values. Account for fluorine’s impact on binding affinity .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental LogP values be addressed?
- Methodological Answer :
- Re-evaluate Experimental Conditions :
- Ensure pH control (e.g., buffer at pH 7.4) to prevent ionization of the hydroxyl group, which skews partitioning .
- Cross-Validation :
- Compare results from HPLC-derived LogP with computational predictions (e.g., using ChemAxon or ACD/Labs) to identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
